molecular formula C12H14O3 B13452863 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1787929-58-1

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13452863
CAS No.: 1787929-58-1
M. Wt: 206.24 g/mol
InChI Key: INNLXONCIVPBQJ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

CAS No.

1787929-58-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(methoxymethyl)-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C12H14O3/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6H,7-8H2,1-2H3

InChI Key

INNLXONCIVPBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-(Methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and cardiovascular health. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is C12H14O3C_{12}H_{14}O_{3}. The structure can be represented as follows:

  • SMILES : CC1(CC(=O)C2=CC=CC=C2O1)COC
  • InChI : InChI=1S/C12H14O3/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6H,7-8H2,1-2H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+207.10158143.2
[M+Na]+229.08352156.7
[M+NH4]+224.12812153.6
[M+K]+245.05746148.3
[M-H]-205.08702147.1

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of benzopyran derivatives against various cancer cell lines. For instance, a study demonstrated that compounds derived from the benzopyran framework exhibited significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HCT-15 (colon cancer) with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 cells .

Case Study: Benzopyran Derivatives

A series of synthesized benzopyran derivatives were tested for their cytotoxicity against six human cancer cell lines at a concentration of 25 μM over a period of 72 hours. The results indicated that several compounds displayed selective cytotoxicity with minimal effects on normal HEK-293 cells:

Compound IDCancer Cell Line TestedIC50 (μM)
5a MDA-MB-2315.2
5b PC-310.0
5c HCT-1515.0
5d SKOV-322.2

Cardiovascular Effects

In addition to anticancer properties, benzopyran derivatives have shown promise as selective coronary vasodilators . A notable compound from this class, JTV-506, demonstrated the ability to increase coronary blood flow without affecting systemic blood pressure in animal models . This selectivity is crucial for developing treatments that minimize adverse cardiovascular effects.

The mechanism by which these compounds exert their effects often involves the modulation of potassium channels, leading to vasodilation and reduced vascular resistance . This property makes them potential candidates for treating conditions like hypertension and coronary artery disease.

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